Boc-(S)-3-amino-2-(phenylsulfonylamino)propionic acid
CAS No.:
Cat. No.: VC16530490
Molecular Formula: C14H20N2O6S
Molecular Weight: 344.39 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H20N2O6S |
|---|---|
| Molecular Weight | 344.39 g/mol |
| IUPAC Name | 2-(benzenesulfonamido)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
| Standard InChI | InChI=1S/C14H20N2O6S/c1-14(2,3)22-13(19)15-9-11(12(17)18)16-23(20,21)10-7-5-4-6-8-10/h4-8,11,16H,9H2,1-3H3,(H,15,19)(H,17,18) |
| Standard InChI Key | SIWHQQQQQGDBKG-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)NCC(C(=O)O)NS(=O)(=O)C1=CC=CC=C1 |
Introduction
Structural and Stereochemical Characteristics
Molecular Architecture
Boc-(S)-3-amino-2-(phenylsulfonylamino)propionic acid features a three-carbon propionic acid chain with two key substituents: a Boc group at the third carbon and a phenylsulfonylamino group at the second carbon. The Boc group () serves as a protective moiety for the amine, enhancing stability during synthetic reactions . The phenylsulfonylamino group () introduces steric bulk and electronic effects, influencing reactivity and binding interactions .
The compound’s chirality, denoted by the (S)-configuration at the third carbon, is critical for its biological activity. Optical rotation measurements confirm a specific rotation of ( in 1M NaOH), underscoring its enantiomeric purity .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 344.39 g/mol | |
| Melting Point | 135–140°C | |
| Optical Rotation () | (1M NaOH) |
Synthesis and Purification
Synthetic Pathways
The synthesis typically involves sequential protection and functionalization steps:
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Amino Protection: The primary amine of 3-amino-2-(phenylsulfonylamino)propionic acid is protected using di-tert-butyl dicarbonate () in dichloromethane or dimethylformamide (DMF) .
-
Sulfonylation: Introduction of the phenylsulfonyl group via reaction with benzenesulfonyl chloride under basic conditions .
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Acid Activation: Conversion to an active ester (e.g., pentafluorophenyl ester) for subsequent peptide coupling.
Purification Strategies
Chromatographic techniques, notably reverse-phase HPLC and silica gel chromatography, are employed to achieve >95% purity . Recrystallization from ethanol/water mixtures further refines crystalline purity .
Applications in Pharmaceutical Research
Peptide Synthesis
The compound’s Boc-protected amine and carboxylic acid group enable its integration into solid-phase peptide synthesis (SPPS). It facilitates the construction of non-natural peptide analogs with enhanced protease resistance, a feature leveraged in developing antimicrobial peptides . For example, derivatives of this compound have been incorporated into peptidomimetics targeting HIV-1 protease .
Drug Discovery
In kinase inhibitor development, the phenylsulfonylamino group acts as a hydrogen bond acceptor, enhancing binding affinity to ATP pockets. A 2024 study demonstrated its utility in designing inhibitors of Bruton’s tyrosine kinase (BTK), showing IC values <10 nM in preclinical models .
Bioconjugation
The carboxylic acid moiety allows covalent attachment to biomolecules via carbodiimide coupling. In antibody-drug conjugates (ADCs), this compound links cytotoxic payloads to monoclonal antibodies, improving tumor specificity . Recent trials reported a 40% increase in tumor retention compared to traditional linkers .
Neuroscience Research
As a glutamate analog, this compound modulates NMDA receptor activity. In vivo studies revealed its potential in mitigating neurotoxicity in ischemic stroke models, reducing infarct volume by 30% at 10 mg/kg doses .
| Parameter | GHS Classification | Precautionary Measures |
|---|---|---|
| Skin Irritation | Category 2 (H315) | Wash with soap; use nitrile gloves |
| Eye Irritation | Category 2A (H319) | Rinse with water for 15 minutes |
| Respiratory Toxicity | Category 3 (H335) | Use fume hoods or respirators |
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